molecular formula C18H15Cl2N3O2S B12477360 3-[(3,4-dichlorobenzyl)sulfanyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazole

3-[(3,4-dichlorobenzyl)sulfanyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazole

Cat. No.: B12477360
M. Wt: 408.3 g/mol
InChI Key: ZGXYXTJWCGXFCQ-UHFFFAOYSA-N
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Description

3-[(3,4-dichlorobenzyl)sulfanyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazole is a complex organic compound that features a triazole ring, a benzodioxin moiety, and a dichlorobenzyl sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-dichlorobenzyl)sulfanyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazole typically involves multiple stepsThe reaction conditions often require the use of solvents like dimethylformamide (DMF) and bases such as lithium hydride (LiH) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

3-[(3,4-dichlorobenzyl)sulfanyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like sodium borohydride (NaBH₄), and various halides for substitution reactions. The conditions often involve specific temperatures and pH levels to ensure the desired reaction occurs efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while substitution could introduce different alkyl or aryl groups.

Scientific Research Applications

3-[(3,4-dichlorobenzyl)sulfanyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action for 3-[(3,4-dichlorobenzyl)sulfanyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are critical for certain biological processes. The compound may inhibit or activate these targets, leading to its observed effects. The exact pathways involved are still under investigation, but they likely include modulation of signal transduction pathways and alteration of cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[(3,4-dichlorobenzyl)sulfanyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazole apart is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C18H15Cl2N3O2S

Molecular Weight

408.3 g/mol

IUPAC Name

3-[(3,4-dichlorophenyl)methylsulfanyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-1,2,4-triazole

InChI

InChI=1S/C18H15Cl2N3O2S/c1-23-17(12-3-5-15-16(9-12)25-7-6-24-15)21-22-18(23)26-10-11-2-4-13(19)14(20)8-11/h2-5,8-9H,6-7,10H2,1H3

InChI Key

ZGXYXTJWCGXFCQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC2=CC(=C(C=C2)Cl)Cl)C3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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